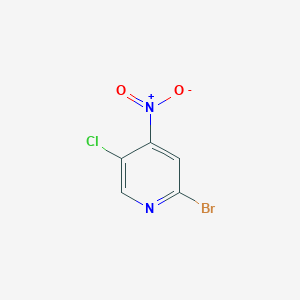

2-Bromo-5-chloro-4-nitropyridine

Descripción general

Descripción

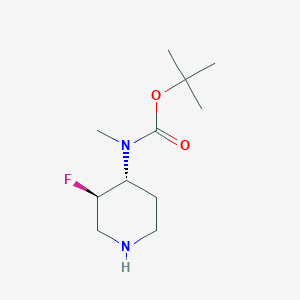

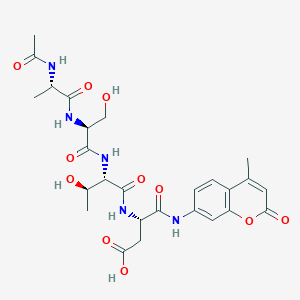

2-Bromo-5-chloro-4-nitropyridine is a chemical compound with the molecular formula C5H2BrClN2O2 . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Synthesis Analysis

The synthesis of 2-Bromo-5-chloro-4-nitropyridine involves several steps. One method involves the nitration of 2-amino-5-bromopyridine with 30wt% H2O2 in an acetone/water mixture . Another method involves the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes .Molecular Structure Analysis

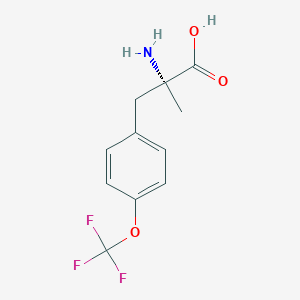

The molecular structure of 2-Bromo-5-chloro-4-nitropyridine consists of a pyridine ring substituted with a bromine atom, a chlorine atom, and a nitro group .Chemical Reactions Analysis

2-Bromo-5-chloro-4-nitropyridine can undergo various chemical reactions. For instance, it can be used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .Physical And Chemical Properties Analysis

2-Bromo-5-chloro-4-nitropyridine is a solid with a molecular weight of 202.99 . It has a boiling point of 145-147 °C/10 mmHg and a melting point of 139-141 °C .Aplicaciones Científicas De Investigación

Synthesis and Process Development

- 2-Bromo-5-chloro-4-nitropyridine is used in large-scale production, such as in the synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This process has been optimized for better conversion rates and safety, demonstrating its industrial application in chemical synthesis (Agosti et al., 2017).

Photophysical and Optical Properties

- The compound's structural, electronic, vibrational, and optical properties have been studied, with findings indicating variations in stability and energy gap (Eg) based on solvent environment. This research is crucial for understanding its application in materials science and optoelectronics (Gündüz & Kurban, 2018).

Crystal Structure Analysis

- Detailed crystal structure analysis of 2-Bromo-4-nitropyridine N-oxide, a related compound, offers insights into its molecular arrangement and intermolecular interactions. Such information is valuable for material sciences and pharmaceutical applications (Hanuza et al., 2002).

Computational Studies and Molecular Docking

- Computational calculations and molecular docking studies on related nitropyridine compounds provide insights into their molecular structure, reactivity, and potential biological applications. This research is fundamental in drug discovery and development (Arulaabaranam et al., 2021).

Spectroscopic Investigations

- Fourier transform Raman and infrared spectroscopy studies of 5-bromo-2-nitropyridine, a compound similar to 2-Bromo-5-chloro-4-nitropyridine, provide valuable information on its vibrational properties, essential for chemical analysis and identification purposes (Sundaraganesan et al., 2005).

Chemical Reactivity and Solvent Influence

- Research on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including 5-bromo-2-nitropyridine, in different solvents enhances understanding of chemical synthesis and the development of new compounds (Hertog & Jouwersma, 1953).

Safety And Hazards

2-Bromo-5-chloro-4-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

2-bromo-5-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXAMGQJBZYFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-4-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)

![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)